![molecular formula C10H10Ru-6 B13399365 [Ru(eta(5)-C5H5)2]](/img/structure/B13399365.png)
[Ru(eta(5)-C5H5)2]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound bis(η⁵-cyclopentadienyl)ruthenium(II) ruthenocene , is an organometallic compound with the formula [Ru(η⁵-C₅H₅)₂]. It belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl (C₅H₅) ligands. Ruthenocene is a stable, crystalline solid that exhibits interesting chemical and physical properties, making it a subject of extensive research in the field of organometallic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ruthenocene can be synthesized through several methods, one of the most common being the reaction of ruthenium trichloride with sodium cyclopentadienide . The reaction is typically carried out in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of ruthenium trichloride in a suitable solvent such as tetrahydrofuran (THF).
- Addition of sodium cyclopentadienide to the solution, resulting in the formation of ruthenocene and sodium chloride as a byproduct.
- Purification of the product through recrystallization or sublimation.
Industrial Production Methods
Industrial production of ruthenocene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control to optimize yield and purity.
化学反应分析
Types of Reactions
Ruthenocene undergoes various types of chemical reactions, including:
Oxidation: Ruthenocene can be oxidized to form ruthenocene cation ([Ru(η⁵-C₅H₅)₂]⁺) using oxidizing agents such as ferric chloride or silver nitrate.
Reduction: Reduction of ruthenocene is less common but can be achieved using strong reducing agents.
Substitution: Ruthenocene can undergo substitution reactions where one or both cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl₃) or silver nitrate (AgNO₃) in an appropriate solvent.
Reduction: Strong reducing agents such as sodium amalgam.
Substitution: Various ligands such as phosphines or carbonyls under specific conditions.
Major Products Formed
Oxidation: Ruthenocene cation ([Ru(η⁵-C₅H₅)₂]⁺).
Reduction: Reduced ruthenocene species.
Substitution: Ruthenocene derivatives with different ligands.
科学研究应用
Ruthenocene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of ruthenocene involves its ability to undergo redox reactions and form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the ruthenium center. In biological systems, ruthenocene and its derivatives can interact with DNA and proteins, leading to potential therapeutic effects.
相似化合物的比较
Ruthenocene is similar to other metallocenes such as ferrocene (Fe(η⁵-C₅H₅)₂) and nickelocene (Ni(η⁵-C₅H₅)₂). it exhibits unique properties due to the presence of ruthenium, which has different electronic and chemical characteristics compared to iron and nickel. Some key differences include:
Ferrocene: More stable and less reactive compared to ruthenocene.
Nickelocene: Less stable and more reactive compared to ruthenocene.
List of Similar Compounds
Ferrocene: (Fe(η⁵-C₅H₅)₂)
Nickelocene: (Ni(η⁵-C₅H₅)₂)
Cobaltocene: (Co(η⁵-C₅H₅)₂)
属性
分子式 |
C10H10Ru-6 |
|---|---|
分子量 |
231.3 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;cyclopentane;ruthenium |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
InChI 键 |
KRRYFXOQIMANBV-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13399282.png)
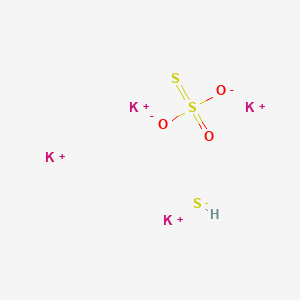

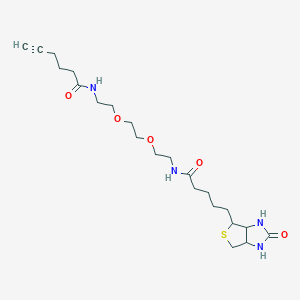

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13399320.png)
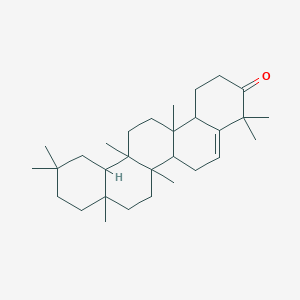
![(2R,3S,5R)-5-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13399333.png)
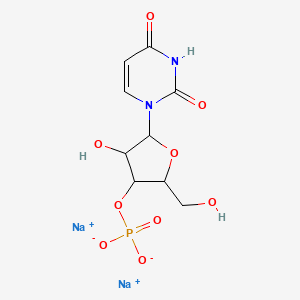
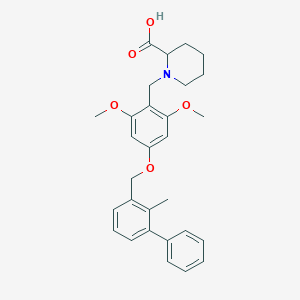
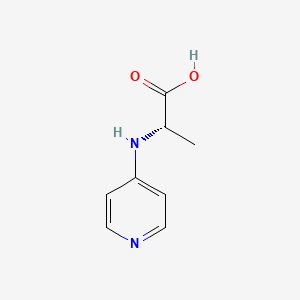
![azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13399347.png)
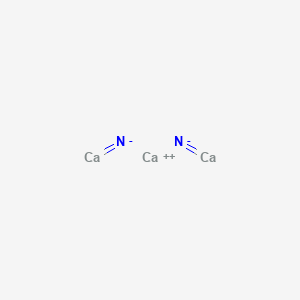
![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399372.png)
